molecular formula C12H24Cl2N2O6 B8256983 Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride

Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B8256983
M. Wt: 363.23 g/mol
InChI Key: XFNHRMKTYYPDOJ-PXPIPYFDSA-N
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Description

Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Properties

IUPAC Name

(2S,6S)-6-methylmorpholine-2-carboxylic acid;(2R,6R)-6-methylmorpholine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO3.2ClH/c2*1-4-2-7-3-5(10-4)6(8)9;;/h2*4-5,7H,2-3H2,1H3,(H,8,9);2*1H/t2*4-,5-;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNHRMKTYYPDOJ-PXPIPYFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)O.CC1CNCC(O1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C(=O)O.C[C@H]1CNC[C@H](O1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the reaction of a suitable morpholine derivative with a methylating agent under controlled conditions to introduce the methyl group at the 6-position. The reaction is often carried out in the presence of a strong acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents or nucleophiles are often employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Rel-(2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties, making it valuable for various applications.

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